

Application Notes: Cetirizine Hydrochloride as a Reference Standard in Analytical Chemistry

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Compound of Interest

Compound Name: Cetirizine Hydrochloride

Cat. No.: B192750

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of **Cetirizine Hydrochloride** as a reference standard in various analytical techniques. This information is crucial for quality control, stability studies, and formulation development of pharmaceutical products containing cetirizine.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the identification and quantification of **cetirizine hydrochloride** in bulk drug substances and pharmaceutical formulations.^{[1][2]} The use of a certified reference standard is essential for method validation and to ensure the accuracy and precision of the results.

Experimental Protocol: Isocratic Reversed-Phase HPLC

This protocol outlines a common isocratic reversed-phase HPLC method for the analysis of **cetirizine hydrochloride**.

1. Instrumentation:

- High-Performance Liquid Chromatograph
- UV-Vis Detector

- C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- Data acquisition and processing software

2. Reagents and Materials:

- **Cetirizine Hydrochloride** Reference Standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (KH₂PO₄) or other suitable buffer salts
- Phosphoric acid or triethylamine for pH adjustment
- Water (HPLC grade)
- Methanol (HPLC grade)

3. Chromatographic Conditions:

- Mobile Phase: A mixture of a buffer (e.g., 50 mM KH₂PO₄, pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).^[1] Alternative mobile phases can include mixtures of acetonitrile and water.^[3]
- Flow Rate: 1.0 mL/min^[4]
- Column Temperature: Ambient (e.g., 25 °C)^[4]
- Detection Wavelength: 230 nm or 232 nm^{[4][5]}
- Injection Volume: 20 μ L^[4]

4. Standard Solution Preparation:

- Accurately weigh a suitable amount of **Cetirizine Hydrochloride** Reference Standard.
- Dissolve in the mobile phase to prepare a stock solution of known concentration (e.g., 100 μ g/mL).

- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-20 µg/mL).^[1]

5. Sample Solution Preparation (for Tablets):

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to a specific amount of **cetirizine hydrochloride**.
- Transfer the powder to a suitable volumetric flask.
- Add a portion of the mobile phase and sonicate to dissolve the drug.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter before injection.

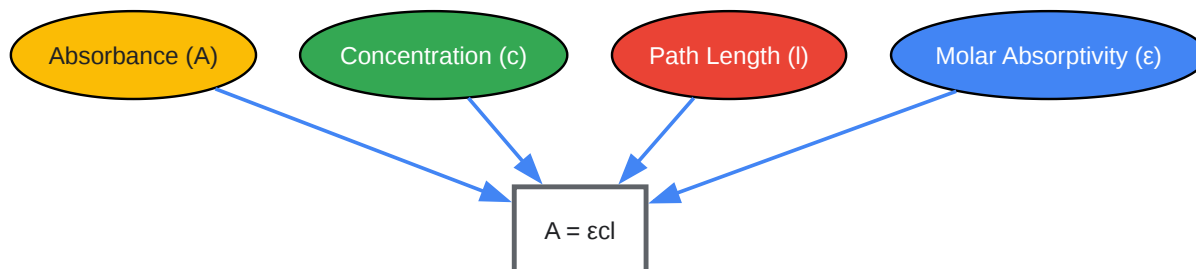
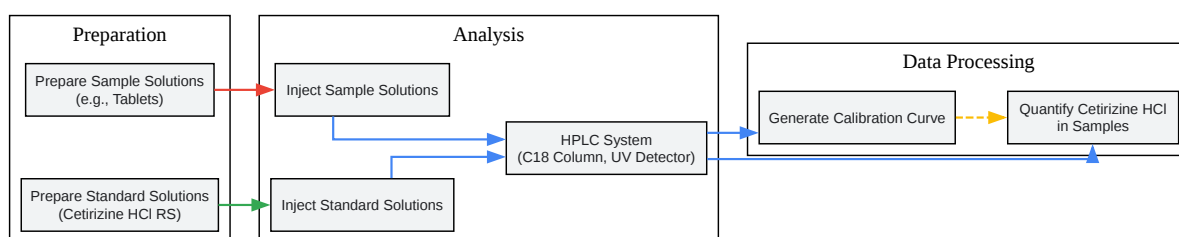
6. Analysis:

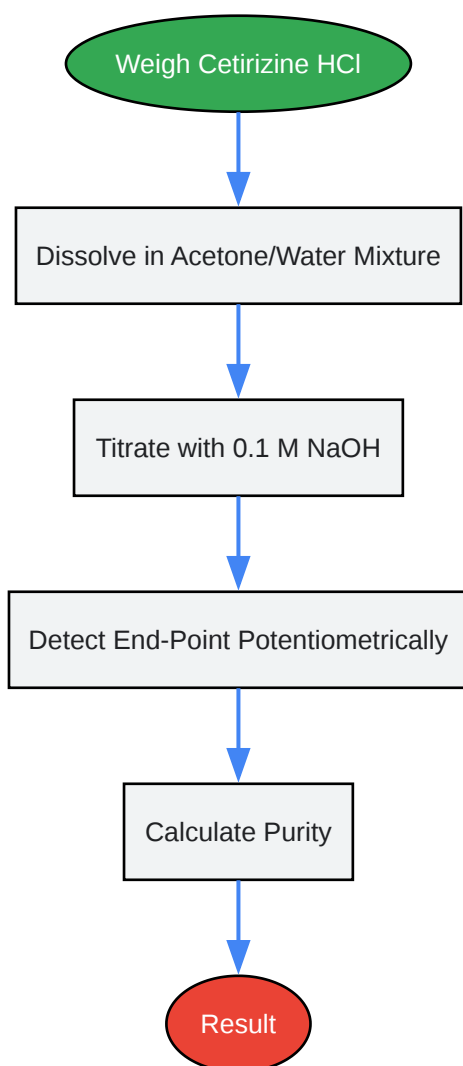
- Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.
- Inject the sample solution and determine the concentration of **cetirizine hydrochloride** from the calibration curve.

Data Presentation: HPLC Method Validation Parameters

Parameter	Result	Reference
Linearity Range	1 - 20 µg/mL	[1]
20 - 100 µg/mL	[4]	
50 - 150 µg/mL	[3]	
Correlation Coefficient (r ²)	> 0.999	[1][4]
Limit of Detection (LOD)	0.2 µg/mL	[1]
Limit of Quantification (LOQ)	1 µg/mL	[1]
Accuracy (% Recovery)	99.12% - 100.51%	
99.30% - 100.04%	[4]	
Precision (%RSD)	< 1.5% (within-day and between-day)	[1]

Experimental Workflow: HPLC Analysis





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